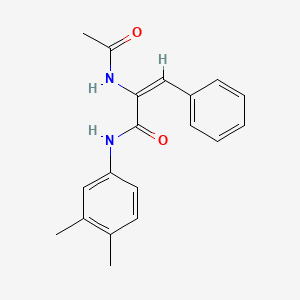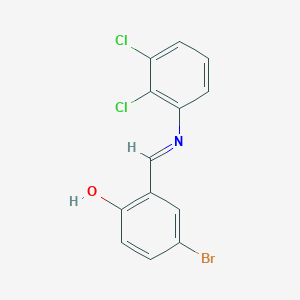![molecular formula C24H32Cl2N4O2 B11558564 1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]](/img/structure/B11558564.png)
1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl groups and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Catalyst: Tertiary amines or metal catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include:
- High-pressure reactors to enhance reaction rates
- Automated monitoring systems to control reaction parameters
- Purification steps such as recrystallization or chromatography to obtain the pure compound
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea can undergo various chemical reactions, including:
Oxidation: The chlorophenyl groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include:
Enzyme Inhibition: Blocking the catalytic activity of enzymes involved in metabolic pathways.
Receptor Modulation: Altering the signaling pathways mediated by receptors.
相似化合物的比较
Similar Compounds
- 3-Chlorophenylacetic acid
- Carbamic acid, 3-chlorophenyl-, methyl ester
- 3-Amino-3-(3-chlorophenyl)propionic acid
Uniqueness
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is unique due to its specific structure, which combines chlorophenyl groups with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C24H32Cl2N4O2 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[10-[(3-chlorophenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C24H32Cl2N4O2/c25-19-11-9-13-21(17-19)29-23(31)27-15-7-5-3-1-2-4-6-8-16-28-24(32)30-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H2,27,29,31)(H2,28,30,32) |
InChI 键 |
OATYBOOVTMKORX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11558486.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11558488.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11558495.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11558522.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558526.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11558534.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11558537.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B11558542.png)
![(4Z)-5-methyl-2-(4-methylphenyl)-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11558549.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11558568.png)
![1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea](/img/structure/B11558571.png)

![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11558581.png)
